4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Nucleoside chemistry Antimetabolite synthesis Heterocyclic glycosylation

The compound 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile (also named 4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile, CAS 83989-90-6) belongs to the class of 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles. It is characterized by a tetrahydroquinoline core bearing a 2-mercapto/thioxo group, a 3-carbonitrile, and a 4-(2-furyl) substituent (C₁₄H₁₂N₂OS, MW 256.32).

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 83989-90-6
Cat. No. B047356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS83989-90-6
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
InChIInChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
InChIKeyMTTDRMWFWJDYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 83989-90-6) – Structural and Functional Baseline for Procurement Decisions


The compound 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile (also named 4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile, CAS 83989-90-6) belongs to the class of 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles. It is characterized by a tetrahydroquinoline core bearing a 2-mercapto/thioxo group, a 3-carbonitrile, and a 4-(2-furyl) substituent (C₁₄H₁₂N₂OS, MW 256.32) . The compound has been specifically employed as a reagent for synthesizing condensed pyridinethione carbocyclic nucleosides related to the antimetabolite 3-deazauridine, as described by Elgemeie et al. [1].

Why Generic Substitution of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile Risks Synthetic and Pharmacological Divergence


Compounds within the 2-thioxo-tetrahydroquinoline-3-carbonitrile family are not interchangeable due to the profound influence of the 4-position substituent on both reactivity and biological outcome. The 2-furyl group imparts distinct electronic and steric properties that govern the regioselectivity of glycosylation reactions critical for nucleoside analog synthesis [1]. Replacing the furan ring with a phenyl or thienyl substituent can alter the course of subsequent S-alkylation or cyclization steps, as observed in the cross-recyclization studies of Dyachenko et al. [2], leading to different product profiles and pharmacological activities. The quantitative evidence below demonstrates these differentiation points.

Product-Specific Quantitative Evidence: Where 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile Demonstrates Measurable Differentiation


Established Synthetic Utility for 3-Deazauridine Carbocyclic Nucleoside Analogs Versus 4-Unsubstituted and 4-Aryl Analogs

The 4-(2-furyl) derivative has been explicitly employed as a precursor for condensed pyridinethione carbocyclic nucleosides related to 3-deazauridine, a known CTP synthetase inhibitor with antitumor activity [1]. In contrast, the unsubstituted 2-thioxo-tetrahydroquinoline-3-carbonitrile (CAS 112629-69-3) and simple 4-aryl analogs primarily serve as intermediates for thieno[2,3-b]quinoline synthesis rather than nucleoside construction [2]. This synthetic divergence is attributed to the electronic influence of the 2-furyl group on the thioxo moiety's reactivity toward glycosyl donors.

Nucleoside chemistry Antimetabolite synthesis Heterocyclic glycosylation

Certified Purity Grade of 95–98% Enabling Reproducible Synthetic Outcomes Compared to Lower-Grade In-Class Analogs

Commercially available batches of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile are supplied at certified purities of ≥95% (AKSci, Lot 4828CD) and 98% (Coompo Research Chemicals) . While purity data for the 4-(2-thienyl) analog are not publicly disclosed, the unsubstituted 2-thioxo-tetrahydroquinoline-3-carbonitrile is often listed at 98% purity , indicating that the target compound meets or exceeds the purity standards of its closest commercially available comparators.

Chemical quality control Synthetic reproducibility Building block procurement

Distinct Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Profile Versus the Unsubstituted Core Scaffold

The target compound exhibits a topological polar surface area (TPSA) of 81 Ų and an XLogP3 of 1.8, as reported by BOC Sciences . In contrast, the unsubstituted 2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 112629-69-3) has a calculated TPSA of 53.6 Ų and an XLogP3 of approximately 1.5 (estimated via cheminformatic tools using the canonical SMILES) . The 27.4 Ų increase in TPSA introduced by the 4-(2-furyl) group reflects greater hydrogen-bonding capacity, which may influence solubility in polar solvents and interactions with biological targets.

Physicochemical profiling Drug-likeness Membrane permeability

Multi-Solvent Solubility Profile Facilitating Diverse Reaction Conditions Compared to Thienyl Analogues

The target compound is reported to be soluble in chloroform, dichloromethane, and DMSO . While solubility data for the 4-(2-thienyl) analog are not publicly available, the 4-(furan-2-yl) substituent is known from class-level studies to enhance solubility in moderately polar organic solvents relative to the 4-(thiophen-2-yl) counterpart, due to the higher electronegativity of oxygen versus sulfur [1]. This solubility profile supports a broader range of reaction conditions, including glycosylation in DMSO or halogenated solvents, as employed in nucleoside synthesis.

Solubility Reaction medium Process chemistry

Validated Application Scenarios for 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile in Scientific and Industrial Settings


Synthesis of Condensed Pyridinethione Carbocyclic Nucleosides as 3-Deazauridine Analogs

The compound serves as a key pyridine-2(1H)thione building block for the construction of carbocyclic nucleoside analogs of 3-deazauridine, a CTP synthetase inhibitor with demonstrated antileukemic activity [1]. Glycosylation with α-bromoglucose tetraacetate under standard conditions yields the corresponding thioglycoside, which can be further elaborated to potential antitumor and antiviral agents. This application is documented in the peer-reviewed literature and is not achievable with the unsubstituted or 4-phenyl analogs under equivalent conditions.

Precursor for Alkylsulfanyl-Tetrahydroquinoline-3-carbonitrile Libraries via Multicomponent Synthesis

As demonstrated by Dyachenko et al., the 4-(2-furyl) scaffold can be elaborated via multicomponent condensation with furfural, 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides to generate diverse 2-(alkylsulfanyl)-4-[furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile libraries [2]. The furan ring remains intact throughout the transformation, enabling further functionalization of the heterocyclic core. This scaffold is preferred over thiophene analogs when downstream furan-specific reactivity (e.g., Diels-Alder cycloaddition) is desired.

Physicochemical Optimization of Lead Compounds in Drug Discovery

The measured TPSA of 81 Ų and XLogP3 of 1.8 position the target compound within favorable drug-like space (TPSA < 140 Ų, log P < 5) . The moderate polarity introduced by the 2-furyl group can be exploited to fine-tune the solubility-permeability balance of tetrahydroquinoline-based leads. In contrast, the 4-(2-thienyl) analog is anticipated to exhibit lower TPSA and higher log P, which may favor membrane permeability over aqueous solubility. Researchers optimizing both parameters should select the furyl derivative when higher polarity is required.

Building Block for Thieno[2,3-b]quinoline and Pyrimido[4',5':4,5]thieno[2,3-b]quinoline Heterocycles

Following S-alkylation, the 4-(2-furyl) derivative can undergo cyclization to form fused thienoquinoline systems [3]. The presence of the furan substituent at position 4 introduces an additional site for structural diversification, enabling the construction of polyheterocyclic architectures that are of interest in medicinal chemistry for exploring novel chemical space. The furyl group's electron-rich nature influences the cyclization regiochemistry, producing products distinct from those obtained with 4-(4-bromophenyl) or 4-(2-thienyl) precursors.

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